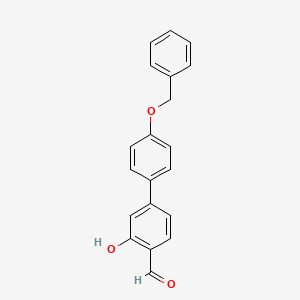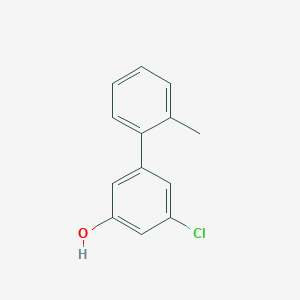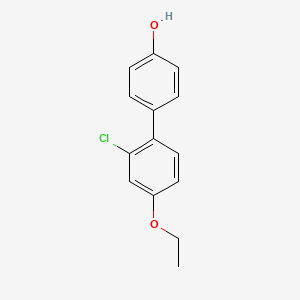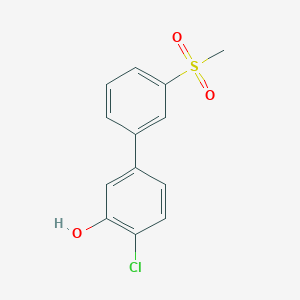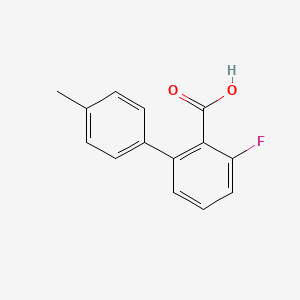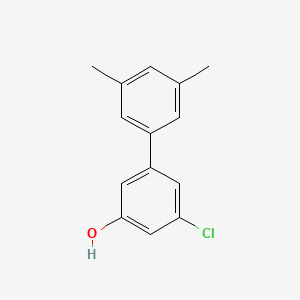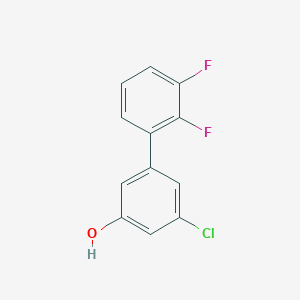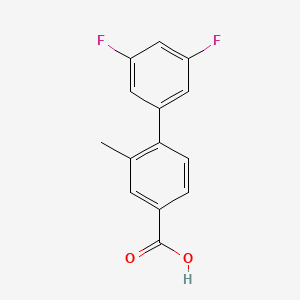
3-Bromo-5-phenylphenol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Properties
Bromophenols, including compounds structurally related to 3-Bromo-5-phenylphenol, have shown notable antibacterial properties. Studies on marine red algae Rhodomela confervoides have identified bromophenols that exhibit significant activity against various bacterial strains. The structural analysis through MS and NMR spectroscopic methods has helped in identifying these compounds, which include derivatives like 3-bromo-4-[2,3-dibromo-4,5-dihydroxyphenyl] methyl-5-(hydroxymethyl) 1,2-benzenediol, showing moderate to high antibacterial activities (Xu et al., 2003).
Anticancer Potential
Bromophenol derivatives have been investigated for their anticancer activities. A novel bromophenol derivative, BOS-102, has shown promising anticancer activities on human lung cancer cell lines, including the A549 cells. This compound induces cell cycle arrest and apoptosis through mechanisms involving ROS-mediated PI3K/Akt and the MAPK signaling pathway. Such findings indicate the potential of bromophenol derivatives, like this compound, in developing anticancer drugs (Guo et al., 2018).
Antioxidant Effects
Bromophenols from marine sources, including Rhodomela confervoides, have displayed potent antioxidant activities. These compounds, through their structural diversity, offer significant free radical scavenging abilities, making them excellent candidates for natural antioxidant sources. Such activities are crucial for their potential applications in preventing oxidative stress-related diseases and the oxidative deterioration of food products (Li et al., 2011).
Enzyme Inhibition for Drug Development
Research on bromophenol derivatives has also explored their potential as enzyme inhibitors, which is a critical aspect in drug development for various diseases, including cancer and neurodegenerative disorders. Studies have shown that certain bromophenols can selectively inhibit enzymes like PR-SET7 and EZH2, highlighting their therapeutic potential beyond their antimicrobial and antioxidant properties (Valente et al., 2012).
Mecanismo De Acción
Target of Action
Phenolic compounds like 3-bromo-5-phenylphenol are known to interact with various proteins and enzymes due to their ability to form hydrogen bonds .
Mode of Action
It’s known that phenolic compounds can participate in reactions such as free radical bromination and nucleophilic substitution . In the case of free radical bromination, a hydrogen atom is removed from the benzylic position, forming a radical that can further react .
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways due to their antioxidant properties .
Result of Action
Phenolic compounds are known for their antioxidant properties, which can protect cells from oxidative stress .
Análisis Bioquímico
Biochemical Properties
It is known that brominated phenols can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function .
Cellular Effects
Similar brominated phenols have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
3-bromo-5-phenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQWHMKUEMXGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576486 | |
| Record name | 5-Bromo[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136649-31-5 | |
| Record name | 5-Bromo[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


